molecular formula C5H6F4O3 B158390 Methyl 2-methoxytetrafluoropropionate CAS No. 10186-63-7

Methyl 2-methoxytetrafluoropropionate

Cat. No. B158390
CAS RN: 10186-63-7
M. Wt: 190.09 g/mol
InChI Key: CAWRUEZRLRNISR-UHFFFAOYSA-N
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Description

“Methyl 2-methoxytetrafluoropropionate” is a chemical compound with the CAS number 10186-63-7 . It has a molecular weight of 190.09 .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H6F4O3 . This indicates that it contains five carbon atoms, six hydrogen atoms, four fluorine atoms, and three oxygen atoms.


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 40-41/21 Torr . It has a density of 1.3±0.1 g/cm3 . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .

Scientific Research Applications

Synthetic Utility in Organic Chemistry
Methyl 2-methoxytetrafluoropropionate has been demonstrated as a significant reagent in synthetic organic chemistry. It serves as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation, leading to the formation of compounds like 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones. These products were generated through a two-step process involving the Claisen condensation of acetophenones with this compound, followed by sulfuric acid-mediated deprotection of the reaction products. This method showcases the reagent's versatility and contribution to the field of heterocyclic compound synthesis, making it a valuable tool for the development of complex molecular structures (Irgashev et al., 2009), (Irgashev et al., 2015).

Reactions with Diamines and Other Compounds
Further investigations into the reactivity of compounds synthesized using this compound have revealed interesting results. For instance, 2-(trifluoroacetyl)chromones, obtained through a similar Claisen condensation process, exhibited significant reactions with 1,2-diamines, yielding complex molecules such as 2-salicyloylmethylene-3-(trifluoromethyl)-1,2,5,6-tetrahydropyrazines and quinoxaline derivatives. The regioisomeric and tautomeric composition of these compounds was studied, shedding light on the intricate chemistry involved in their formation and the potential applications of these reactions in synthesizing novel compounds with specific structural features (Safrygin et al., 2015).

Safety and Hazards

“Methyl 2-methoxytetrafluoropropionate” is a flammable liquid and vapour. It poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air. Heating may cause expansion or decomposition leading to violent rupture of containers . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Relevant Papers I found a paper titled "this compound as a synthetic equivalent of methyl trifluoropyruvate in the Claisen condensation. The first synthesis of 2-(trifluoroacetyl)chromones and 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones" . This paper might provide more detailed information about the compound.

Mechanism of Action

Target of Action

Methyl 2-methoxytetrafluoropropionate is a chemical compound with the molecular formula C5H6F4O3 The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It has been used as an intermediate in the synthesis of other compounds . For instance, it has been used in the Claisen condensation of acetophenones, leading to the formation of intermediate compounds .

Biochemical Pathways

It is known to participate in the Claisen condensation reaction, which is a carbon-carbon bond-forming reaction and a crucial step in the biosynthesis of numerous organic compounds .

Pharmacokinetics

Its molecular weight is 190.09 , which might influence its absorption and distribution in the body. Further pharmacokinetic studies are needed to understand its bioavailability and other ADME properties.

Result of Action

As an intermediate in chemical reactions, it contributes to the synthesis of other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has a boiling point of 40-41/21 Torr , indicating that it can vaporize at relatively low temperatures. It’s also noted that heating may cause expansion or decomposition leading to violent rupture of containers . Therefore, temperature and pressure are critical factors in its stability and efficacy.

properties

IUPAC Name

methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O3/c1-11-3(10)4(6,12-2)5(7,8)9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWRUEZRLRNISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379548
Record name Methyl 2-methoxytetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10186-63-7
Record name Methyl 2-methoxytetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hexafluoropropylene oxide (HFPO, 300 g) was added to 50 g of 25% sodium methoxide in methanol plus 450 g methanol at room temperature in a modification of the procedure of (J. Org. Chem. 31, 2312 (1960) to give CH3OCF(CF3)COOMe bp 110-118° C. This was direct fluorinated according to U.S. Pat. No. 5,488,142 and the product was methanolysed to give the same ester as in Example 11. One could then convert this to the perfluorovinyl ether as described above.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Methyl 2-methoxytetrafluoropropionate a useful reagent in organic synthesis?

A1: this compound serves as a synthetic equivalent of methyl trifluoropyruvate, a compound difficult to utilize directly due to its reactivity. This reagent allows for the introduction of the trifluoroacetyl group into various molecules. [] This is particularly useful in the synthesis of heterocyclic compounds like chromones, which are important structural motifs in medicinal chemistry. [, ]

Q2: Can you provide an example of how this compound is used in the synthesis of complex molecules?

A2: One example is its use in the synthesis of 2-(trifluoroacetyl)chromones. [] The Claisen condensation of this compound with various acetophenones, followed by acid-catalyzed cyclization, provides access to these compounds. This method showcases the utility of this compound in constructing complex molecules with potential biological activity.

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